![molecular formula C22H24N4O4 B14621730 Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate CAS No. 58364-87-7](/img/structure/B14621730.png)
Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the diazenyl intermediate, followed by the introduction of the benzyl and methoxycarbonylethenyl groups. The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diazenyl and benzyl groups.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Products may include benzaldehyde derivatives.
Reduction: Products include amine derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted benzyl derivatives.
Applications De Recherche Scientifique
Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate has several research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in redox reactions, while the benzyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate
- Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate
Comparison: Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate is unique due to its diazenyl group, which imparts distinct redox properties. In contrast, similar compounds may lack this group and therefore have different reactivity and applications. The presence of multiple benzyl groups also enhances its potential for hydrophobic interactions, making it a versatile compound in various research fields.
Propriétés
Numéro CAS |
58364-87-7 |
|---|---|
Formule moléculaire |
C22H24N4O4 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
methyl 3-[benzyl-[[benzyl-(3-methoxy-3-oxoprop-1-enyl)amino]diazenyl]amino]prop-2-enoate |
InChI |
InChI=1S/C22H24N4O4/c1-29-21(27)13-15-25(17-19-9-5-3-6-10-19)23-24-26(16-14-22(28)30-2)18-20-11-7-4-8-12-20/h3-16H,17-18H2,1-2H3 |
Clé InChI |
WGWHBDYUEFOOAF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CN(CC1=CC=CC=C1)N=NN(CC2=CC=CC=C2)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


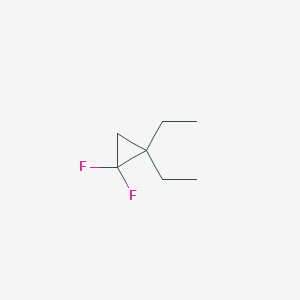
![N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B14621657.png)
![Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621658.png)
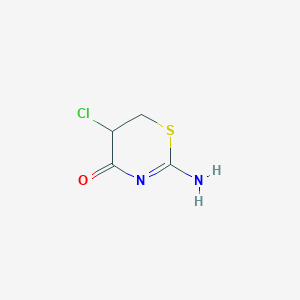
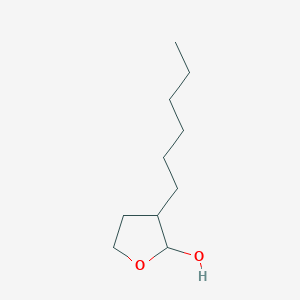
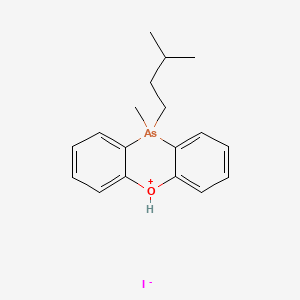



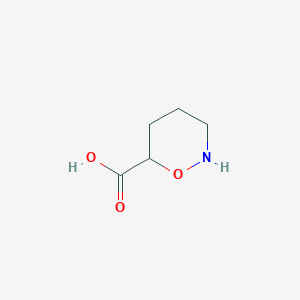
![(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14621719.png)
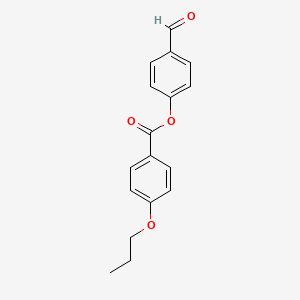
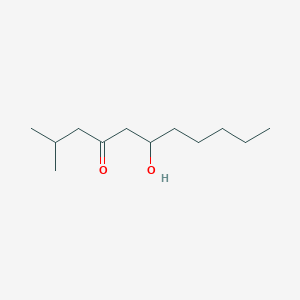
![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
